molecular formula C8H7I2NO3 B13413078 alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid

alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid

Cat. No.: B13413078
M. Wt: 418.95 g/mol
InChI Key: UBLGTNPIUQIRSL-UHFFFAOYSA-N
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Description

Alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid: is a compound of significant interest in various scientific fields It is known for its unique structure, which includes amino, hydroxy, and diiodo functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid typically involves the amination of alpha-bromocarboxylic acids. This process is straightforward and involves the reaction of bromoacids, which are prepared from carboxylic acids by reacting with bromine and phosphorus trichloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for yield and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels.

Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

  • Alpha-Amino-3,5-dihydroxy-4-methoxy-benzeneacetic Acid
  • Alpha-Amino-3,5-diiodo-benzeneacetic Acid

Comparison: Alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid is unique due to the presence of both hydroxy and diiodo groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7I2NO3

Molecular Weight

418.95 g/mol

IUPAC Name

2-amino-2-(4-hydroxy-3,5-diiodophenyl)acetic acid

InChI

InChI=1S/C8H7I2NO3/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,12H,11H2,(H,13,14)

InChI Key

UBLGTNPIUQIRSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C(C(=O)O)N

Origin of Product

United States

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